molecular formula C5H4N4O2 B565372 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 CAS No. 1217036-71-9

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2

Cat. No.: B565372
CAS No.: 1217036-71-9
M. Wt: 155.092
InChI Key: HXNFUBHNUDHIGC-ZDDXGAPTSA-N
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Description

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. This compound is a derivative of pyrazolopyrimidine and is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the pyrazolopyrimidine structure. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process is designed to ensure high yield and purity of the final product, which is essential for its use in research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking and analysis of the compound within biological systems. This enables researchers to study its effects on various biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities compared to non-labeled compounds. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Properties

IUPAC Name

1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-ZDDXGAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724514
Record name (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217036-71-9
Record name (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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